molecular formula C12H15NO4S B14660530 (1-Nitrocyclohexane-1-sulfonyl)benzene CAS No. 41774-11-2

(1-Nitrocyclohexane-1-sulfonyl)benzene

Cat. No.: B14660530
CAS No.: 41774-11-2
M. Wt: 269.32 g/mol
InChI Key: DEFBBMXPZXEDMW-UHFFFAOYSA-N
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Description

(1-Nitrocyclohexane-1-sulfonyl)benzene is an organic compound that features both a nitro group and a sulfonyl group attached to a cyclohexane ring, which is further bonded to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Nitrocyclohexane-1-sulfonyl)benzene typically involves the condensation of 1-methyl-4-[(nitromethyl)sulfonyl]benzene with pentanedial. This reaction yields 2-(4-methylphenylsulfonyl)-2-nitrocyclohexane-1,3-diol as predominantly two diastereomers . The purification process involves chromatography and recrystallization to obtain the desired compound in a pure form.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1-Nitrocyclohexane-1-sulfonyl)benzene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where substituents like halogens or alkyl groups can be introduced.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.

    Substitution: Electrophilic reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of nitro derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of (1-Aminocyclohexane-1-sulfonyl)benzene.

    Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

(1-Nitrocyclohexane-1-sulfonyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Nitrocyclohexane-1-sulfonyl)benzene involves its interaction with molecular targets through its nitro and sulfonyl groups. These functional groups can participate in various chemical reactions, such as nucleophilic substitution and redox reactions, affecting the compound’s reactivity and interaction with biological molecules. The pathways involved include the formation of reactive intermediates that can modify proteins, nucleic acids, and other cellular components .

Comparison with Similar Compounds

Similar Compounds

  • (1-Nitrocyclohexyl)sulfonylbenzene
  • 2-(4-Methylphenylsulfonyl)-2-nitrocyclohexane-1,3-diol
  • (1-Aminocyclohexane-1-sulfonyl)benzene

Uniqueness

(1-Nitrocyclohexane-1-sulfonyl)benzene is unique due to the presence of both a nitro group and a sulfonyl group on the cyclohexane ring, which is further bonded to a benzene ring.

Properties

CAS No.

41774-11-2

Molecular Formula

C12H15NO4S

Molecular Weight

269.32 g/mol

IUPAC Name

(1-nitrocyclohexyl)sulfonylbenzene

InChI

InChI=1S/C12H15NO4S/c14-13(15)12(9-5-2-6-10-12)18(16,17)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2

InChI Key

DEFBBMXPZXEDMW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)([N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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